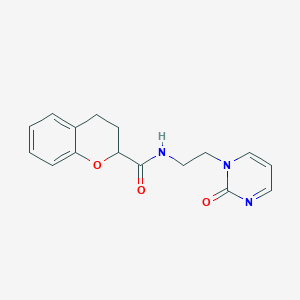

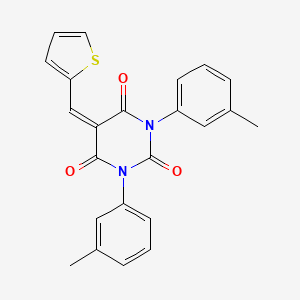

6-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Phytomelatonin in Plants

Research indicates that melatonin (N-acetyl-5-methoxytryptamine), an indole primarily known for its presence in animals, is also synthesized by plants. In the vegetative context, melatonin acts as an antioxidant or growth promoter. Its role extends to coordinating photoperiodic responses, regulating reproductive physiology, and defending against apoptosis under harsh conditions. This highlights the compound's significant antioxidative and growth-regulatory roles in plant tissues (Paredes et al., 2009).

Indole Synthesis in Organic Chemistry

The synthesis of indole derivatives, including compounds structurally related to the query, plays a critical role in organic chemistry due to the indole nucleus's prominence across a spectrum of natural and synthetic substances. The review by Taber and Tirunahari outlines various methods for indole synthesis, emphasizing the diverse strategies employed and their applications in creating pharmacologically active molecules (Taber & Tirunahari, 2011).

Environmental Impact and Removal Technologies

The presence and removal of pharmaceuticals, including compounds with similar structural features, from the environment have garnered significant attention. Prasannamedha and Kumar's review on sulfamethoxazole—a compound with distinct functional groups—sheds light on the environmental impact and removal techniques for such pollutants. This research is pertinent for understanding the broader implications of disposing of and managing waste containing complex organic compounds (Prasannamedha & Kumar, 2020).

Biogenic Amines and Oxidative Stress

The role of melatonin and its metabolites, which share functional similarity with the indole core of the query compound, in reducing oxidative stress, is extensively documented. These indoleamines act as potent free radical scavengers, indicating the potential therapeutic applications of structurally related compounds in managing conditions associated with oxidative stress (Reiter et al., 2008).

Applications in Imaging and Diagnostics

The development of amyloid imaging ligands, for instance, highlights the potential diagnostic applications of compounds with an indole base. These ligands, including those structurally similar to the query compound, are explored for in vivo imaging of amyloid deposits in the brain, demonstrating the broader applicability of indole derivatives in medical imaging and diagnostics (Nordberg, 2007).

Propriétés

IUPAC Name |

6-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-24-15-7-6-14-11-17(22-16(14)12-15)19(23)21-13-20(8-2-3-9-20)18-5-4-10-25-18/h4-7,10-12,22H,2-3,8-9,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSBSQWAZSBOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)